molecular formula C8H13N3 B3280210 (R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole CAS No. 710943-30-9

(R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole

Cat. No.: B3280210
CAS No.: 710943-30-9
M. Wt: 151.21 g/mol
InChI Key: VLNMFRPPGPXJHP-MRVPVSSYSA-N
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Description

(R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[(2R)-pyrrolidin-2-yl]methyl]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H13N3/c1-2-8(10-3-1)6-11-5-4-9-7-11/h4-5,7-8,10H,1-3,6H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNMFRPPGPXJHP-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269037
Record name 1-[(2R)-2-Pyrrolidinylmethyl]-1H-imidazole
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Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710943-30-9
Record name 1-[(2R)-2-Pyrrolidinylmethyl]-1H-imidazole
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Record name 1-[(2R)-2-Pyrrolidinylmethyl]-1H-imidazole
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Record name 1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole
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Significance of Chiral Imidazole and Pyrrolidine Scaffolds in Synthetic Chemistry

The imidazole (B134444) and pyrrolidine (B122466) rings are prominent structures in the field of synthetic chemistry, largely due to their prevalence in biologically active compounds and their utility as versatile building blocks. nih.govnih.gov The imidazole ring, an aromatic five-membered heterocycle with two nitrogen atoms, is a key component of essential biomolecules like the amino acid histidine and purines in DNA. nih.gov Its electron-rich nature allows it to readily bind with various enzymes and receptors, making it a privileged scaffold in drug discovery. nih.gov Imidazole derivatives have been shown to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com

Similarly, the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. nih.gov Unlike its aromatic counterpart, pyrrole, the non-planar, sp3-hybridized nature of the pyrrolidine scaffold allows for greater three-dimensional exploration of chemical space. nih.gov This structural feature is crucial for designing molecules that can fit into the complex, chiral environments of biological targets like proteins and enzymes. The incorporation of chirality, as seen in (R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole, is particularly significant. Chiral pyrrolidine derivatives are widely used as organocatalysts, enabling the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development. rsc.org

The combination of these two scaffolds into a single molecule, as in the subject compound, creates a structure with potentially unique properties. The imidazole moiety can act as a hydrogen bond donor or acceptor and a coordination site for metal ions, while the chiral pyrrolidine unit provides a defined three-dimensional orientation, influencing how the molecule interacts with its environment. researchgate.net

Stereochemical Considerations in Heterocyclic Compound Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in the design of bioactive compounds. For molecules with a chiral center, such as (R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole, the specific spatial orientation, or configuration, can dramatically affect its biological activity. The designation "(R)" refers to the configuration at the C2 position of the pyrrolidine (B122466) ring, as defined by the Cahn-Ingold-Prelog priority rules. Its mirror image, the (S)-enantiomer, would have a different spatial arrangement and, consequently, could exhibit vastly different biological and chemical properties.

This difference arises because biological systems, such as enzymes and receptors, are themselves chiral. The interaction between a chiral molecule and a chiral biological target is often compared to a hand fitting into a glove; one enantiomer may bind perfectly and elicit a desired response, while the other may not bind at all or may bind to a different target, leading to off-target effects. Therefore, controlling the stereochemistry during synthesis is paramount. tru.ca

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. For a chiral compound like (R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole, NMR provides critical information on the connectivity of atoms and the spatial arrangement of the pyrrolidine (B122466) and imidazole (B134444) moieties.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine ring, the methylene (B1212753) bridge, and the imidazole ring. The chirality of the molecule would likely induce diastereotopicity in the protons of the methylene group adjacent to the stereocenter, leading to complex splitting patterns.

While specific experimental data for this compound is not publicly available in the surveyed literature, general principles suggest the approximate chemical shifts. The protons on the imidazole ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the pyrrolidine ring and the methylene bridge would be found in the aliphatic region. The chiral center at the 2-position of the pyrrolidine ring would significantly influence the signals of neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonsPredicted Chemical Shift (δ, ppm)
Imidazole C2-H~7.5 - 8.0
Imidazole C4-H, C5-H~6.8 - 7.2
Methylene bridge (-CH₂-)~3.8 - 4.5
Pyrrolidine C2-H (chiral center)~3.0 - 3.5
Pyrrolidine ring protons (-CH₂-)~1.5 - 2.5
Pyrrolidine N-HVariable, broad

Note: These are predicted ranges and can vary based on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would differentiate the aromatic carbons of the imidazole ring from the aliphatic carbons of the pyrrolidine ring and the methylene linker.

Detailed experimental ¹³C NMR data for this specific compound is not readily found in published literature. However, based on the known chemical shifts of imidazole and pyrrolidine derivatives, a predicted spectrum can be outlined.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Imidazole C2~135 - 140
Imidazole C4, C5~115 - 130
Methylene bridge (-CH₂-)~50 - 60
Pyrrolidine C2 (chiral center)~55 - 65
Pyrrolidine ring carbons (-CH₂-)~20 - 45

Note: These are predicted ranges and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in the unambiguous assignment of the proton and carbon signals of this compound. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the pyrrolidine and imidazole rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range correlations, further solidifying the structural elucidation.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include the N-H stretching of the pyrrolidine and imidazole rings, C-H stretching of the aromatic and aliphatic parts, and C=C and C=N stretching vibrations of the imidazole ring. The absence of specific, publicly available FT-IR data for this compound necessitates a discussion based on characteristic group frequencies.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
N-H (Imidazole)3100 - 3300Stretching
N-H (Pyrrolidine)3200 - 3500Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 2960Stretching
C=N (Imidazole)1500 - 1600Stretching
C=C (Imidazole)1400 - 1500Stretching
C-N1000 - 1350Stretching

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide additional details about the carbon skeleton and the symmetric vibrations of the imidazole ring. While specific FT-Raman data is not available in the reviewed literature, the technique would be valuable for a comprehensive vibrational analysis. The symmetric stretching modes of the imidazole ring, which might be weak in the IR spectrum, would likely show strong signals in the Raman spectrum.

Mass Spectrometry for Molecular Composition Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, precise information about the molecule's mass and fragmentation pattern can be obtained. For a molecule like this compound, with its basic nitrogen atoms, soft ionization techniques are particularly effective.

Electrospray ionization is a soft ionization technique that is well-suited for polar and basic compounds, allowing for the analysis of the intact molecule with minimal fragmentation. In ESI-MS analysis, this compound is expected to be readily protonated in the positive ion mode, primarily forming the pseudomolecular ion [M+H]⁺.

The analysis provides the molecular weight of the compound. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for the molecule's structure.

Table 1: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ Ion of this compound

Predicted Fragment Ion Chemical Formula m/z (monoisotopic) Description
[M+H]⁺ C₈H₁₄N₃⁺ 152.1182 Protonated parent molecule
[M+H - C₄H₈N]⁺ C₄H₆N₂⁺ 82.0553 Loss of the pyrrolidine ring via cleavage of the C-C bond adjacent to the imidazole ring
[M+H - C₃H₃N₂]⁺ C₅H₁₁N⁺ 84.0864 Loss of the imidazole ring
[C₄H₅N₂]⁺ C₄H₅N₂⁺ 81.0447 Imidazole-methyl cation

This table represents predicted fragmentation data based on common fragmentation pathways for similar chemical structures. Actual experimental results may vary.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the exact mass of the parent ion, it is possible to confirm the molecular formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound (C₈H₁₃N₃), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 152.1182 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₈H₁₃N₃
Ion Species [M+H]⁺
Calculated Exact Mass 152.1182
Hypothetical Measured Mass 152.1180

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. To perform this analysis, a high-quality single crystal of this compound must first be grown.

The resulting crystal structure would provide unambiguous proof of the (R)-configuration at the C2 carbon of the pyrrolidine ring. Furthermore, the analysis reveals precise bond lengths, bond angles, and torsion angles. This information clarifies the puckering of the non-planar pyrrolidine ring (which typically adopts an envelope or twist conformation) and the spatial orientation of the imidazole substituent relative to the pyrrolidine ring.

Table 3: Representative Crystallographic Data for a Heterocyclic Compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 6.2351
b (Å) 26.0156
c (Å) 12.4864
β (°) 93.243
Volume (ų) 2022.17
Z (molecules/unit cell) 8

Note: These data are representative of a known heterocyclic crystal structure and are provided for illustrative purposes only. hmdb.ca Actual data for the title compound would require experimental determination.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating the compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods.

HPLC is the preferred method for assessing the purity of this compound due to its non-volatile and polar nature. A reversed-phase HPLC method is typically developed for this purpose. nih.gov The compound's basicity necessitates the use of a mobile phase additive, such as formic acid or ammonium (B1175870) formate, to ensure symmetrical peak shape and reproducible retention times. nih.gov The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected at an appropriate UV wavelength.

Table 4: Typical HPLC Method Parameters for Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. While the polarity of this compound might present challenges for GC analysis, it is often feasible using a polar capillary column. For some polar amines, chemical derivatization may be employed to increase volatility and improve chromatographic performance, though direct analysis is often possible. synhet.com If the compound is sufficiently thermally stable, GC-MS can provide both purity information and mass spectral data for identity confirmation. The resulting mass spectrum, typically generated by electron ionization (EI), would show a molecular ion (M⁺) and a complex fragmentation pattern that can be used to confirm the structure.

Table 5: Illustrative GC-MS Method Parameters

Parameter Condition
Column Polar capillary column (e.g., DB-WAX, HP-5)
Inlet Temperature 250 °C
Carrier Gas Helium
Oven Program 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min)
MS Ionization Mode Electron Ionization (EI) at 70 eV

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic distribution and predict sites of reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is frequently employed to determine a molecule's optimized geometry, vibrational frequencies, and electronic properties. niscpr.res.in For heterocyclic compounds similar to (R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole, DFT studies are typically performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p). nih.govrsc.org

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. researchgate.netmalayajournal.org MEP maps are valuable tools that illustrate the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting how the molecule will interact with other chemical species. researchgate.netmalayajournal.org

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. malayajournal.orgirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. irjweb.com For various imidazole (B134444) derivatives, this energy gap has been calculated to be a significant indicator of their bioactivity. irjweb.com For instance, studies on related imidazole compounds have reported energy gaps in the range of 4.0 to 4.5 eV, indicating substantial stability. malayajournal.orgirjweb.com Analysis of the electron distribution in these orbitals reveals the parts of the molecule that are most likely to participate in chemical reactions. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Imidazole Derivatives (Illustrative Examples)
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine-6.2967-1.80964.4871 irjweb.com
2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106 malayajournal.org
2-(4-methoxyphenyl)oxazolo[4,5-b]pyridineNot specifiedNot specified4.3508 rsc.org
2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridineNot specifiedNot specified4.4471 rsc.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulations provide a dynamic view of molecular behavior, which is especially important for understanding how a flexible molecule like this compound might interact with biological targets. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netarabjchem.org This method is routinely used in drug design to understand the interactions between a potential drug molecule and its protein target at the atomic level. researchgate.net For compounds containing imidazole and pyrrolidine (B122466) scaffolds, docking studies help to rationalize their biological activities by identifying key binding interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of a target protein. nih.govnih.gov

The process involves placing the ligand in various conformations and orientations within the binding site and scoring them based on binding energy. researchgate.net Lower binding energy values typically indicate a more stable protein-ligand complex. researchgate.net For example, docking studies on imidazole derivatives have been performed against targets like the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase to explore their potential as antimicrobial agents. arabjchem.org

Table 2: Example Molecular Docking Results for Imidazole Derivatives Against Various Protein Targets (Illustrative)
Compound TypeProtein TargetBinding Energy (kcal/mol)SignificanceReference
Imidazolidinone DerivativesCyclooxygenase-2 (COX-2)-11.569Strong affinity, potential anti-inflammatory agent. najah.edu
Pyrrole-benzimidazole derivativesAntioxidant EnzymesNot specifiedStudied for antioxidant activity. nih.gov
N-Alkylated Heterocyclic CompoundsNew Delhi metallo-beta-lactamase 1 (NDM1)Not specifiedInvestigated as potential antibacterial agents. nih.gov

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. frontiersin.orgresearchgate.net Following molecular docking, MD simulations can be run to assess the stability of the predicted ligand-receptor complex in a simulated physiological environment. najah.edunih.gov These simulations, often run for hundreds of nanoseconds, provide insights into the dynamic behavior of the complex. najah.edufrontiersin.org

Key parameters analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). najah.edu RMSD tracks the conformational changes of the protein and ligand over time, with a stable value indicating that the complex has reached equilibrium. RMSF measures the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible and which are stable upon ligand binding. najah.edu Such studies are crucial for confirming the stability of binding modes predicted by docking. rsc.org

Conformational Analysis and Stereochemical Prediction

Conformational analysis of this compound is critical for understanding its three-dimensional structure and how its shape influences its activity. The pyrrolidine ring is a non-planar, five-membered saturated heterocycle, which can adopt various conformations, often described as "envelope" or "twist" forms. nih.govresearchgate.net The linkage between the pyrrolidine ring and the imidazole ring is flexible, allowing for multiple rotational isomers (rotamers).

Theoretical Frameworks for Structure-Property Relationship Derivations

The elucidation of structure-property relationships is fundamental to the rational design of novel molecules with desired characteristics. For a chiral compound such as this compound, computational and theoretical chemistry provide indispensable frameworks for predicting its physicochemical and biological properties from its molecular structure. These in silico methods offer a cost-effective and time-efficient alternative to purely empirical studies, allowing for the screening and optimization of molecular properties before synthesis. Key theoretical frameworks employed for this purpose include quantum mechanical methods, quantitative structure-activity relationship (QSAR) models, and molecular docking simulations.

Quantum Mechanical (QM) Approaches

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic electronic and geometric properties of a molecule. bohrium.comresearchgate.net By solving approximations of the Schrödinger equation, DFT can accurately predict a molecule's ground-state geometry, vibrational frequencies, and a host of electronic parameters that are critical for understanding its reactivity and intermolecular interactions. researchgate.netresearchgate.net

Research on similar imidazole and benzimidazole (B57391) derivatives demonstrates that DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are used to analyze optimized structures and electronic properties. researchgate.net Key parameters derived from these calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential across the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting how the molecule will interact with biological receptors or other reactants. researchgate.netresearchgate.net

Mulliken Charges and Natural Bond Orbital (NBO) Analysis: These analyses provide information on the charge distribution among the atoms and the nature of the bonding and orbital interactions within the molecule, such as intramolecular charge transfer. researchgate.net

These quantum chemical descriptors form the foundation for understanding a molecule's behavior and serve as inputs for more complex models like QSAR.

Table 1: Representative Quantum Chemical Parameters Calculated via DFT This table is illustrative and shows the types of data generated in a typical DFT study for a molecule analogous to this compound.

ParameterDescriptionTypical Calculated Value (Arbitrary Units)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE)LUMO-HOMO Energy Difference5.3 eV
Dipole Moment (µ)Measure of molecular polarity3.8 Debye
Polarizability (α)Molecular response to an external electric field22.5 ų

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. ijpsonline.comnih.gov For a set of related molecules, QSAR models quantify how variations in structural features, expressed as numerical descriptors, affect the property of interest.

The general workflow for a QSAR study involves:

Data Set Selection: A series of compounds with known experimental activities (e.g., antibacterial minimum inhibitory concentration) is chosen. ijpsonline.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 2D or 3D and fall into categories such as electronic (e.g., dipole moment), steric (e.g., molar refractivity), hydrophobic (e.g., LogP), and topological. ijpsonline.comnih.gov

Model Development: Using statistical techniques like Multiple Linear Regression (MLR), a model is created that best correlates the descriptors with the activity. nih.govmdpi.com

Validation: The model's statistical significance and predictive power are rigorously tested using methods like leave-one-out (LOO) cross-validation, external test sets, and Y-scrambling to ensure it is not a result of chance correlation. nih.gov

QSAR studies on N-alkyl imidazole and pyrrolidin-2-one derivatives have successfully identified key structural features that govern their antibacterial and antiarrhythmic activities, respectively. ijpsonline.comnih.gov Such models provide predictive tools for designing new, more potent analogues.

Table 2: Example of a Hypothetical QSAR Model Equation This table illustrates the format of a QSAR model, which is used to predict biological activity based on molecular descriptors.

Model ComponentDescriptionExample Value/Equation
Dependent VariableThe biological activity being predicted (e.g., pMIC)pMIC (log 1/MIC)
Independent VariablesCalculated molecular descriptorsLogP, Molar Refractivity (MR), Dipole Moment
QSAR EquationThe derived mathematical relationshippMIC = 0.5 * LogP - 0.2 * MR + 0.8 * Dipole + 1.5
Correlation Coefficient (R²)Indicates the goodness-of-fit of the model0.92
Cross-validation (Q²)Indicates the predictive ability of the model0.85

Molecular Docking and Dynamics Simulations

When the biological target of a compound is a known protein or enzyme, molecular docking and dynamics simulations provide a powerful framework for understanding the structure-property relationship at an atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the molecule of interest) when bound to a receptor to form a stable complex. mdpi.com Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions). The results can identify key amino acid residues involved in binding and provide a binding affinity score, which suggests the strength of the interaction. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability and dynamic behavior of the ligand-receptor complex over time. nih.gov By simulating the motions of atoms and molecules, MD provides insights into the flexibility of the binding pocket and the conformational changes that may occur upon ligand binding, offering a more realistic view of the interaction than static docking poses.

These methods are invaluable for rational drug design, helping to explain the activity of known compounds and guiding the modification of structures, like this compound, to improve their binding affinity and selectivity for a specific biological target.

Table 3: Typical Output from a Molecular Docking Simulation This table is illustrative, showing the kind of information obtained from docking a ligand into a protein's active site.

ParameterDescriptionExample Result
Binding AffinityEstimated free energy of binding-8.5 kcal/mol
Hydrogen BondsKey H-bond interactions with protein residuesTYR-88, SER-124
Hydrophobic InteractionsKey non-polar interactions with protein residuesLEU-45, PHE-152
RMSDRoot Mean Square Deviation from a reference pose1.2 Å

Applications in Advanced Materials Science and Catalysis

Development as Chiral Ligands for Asymmetric Catalysis

There is no available research detailing the development or use of (R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole as a chiral ligand for asymmetric catalysis. The pyrrolidine (B122466) motif is a well-established scaffold in a variety of successful chiral ligands and organocatalysts. Similarly, imidazole (B134444) derivatives are known to coordinate with a wide array of transition metals. However, the synergistic potential of this specific combination in a singular molecular entity has not been explored in published studies.

Coordination Chemistry with Transition Metals

A search of the scientific literature yielded no studies on the coordination chemistry of this compound with transition metals. The nitrogen atoms in both the pyrrolidine and imidazole rings present potential coordination sites, suggesting that this molecule could act as a bidentate ligand. The stereochemistry of the pyrrolidine ring could create a chiral coordination environment around a metal center, a critical feature for asymmetric catalysis. However, without experimental data, the coordination modes, stability of the resulting metal complexes, and their catalytic activity remain purely speculative.

Organocatalytic Systems Design

The field of organocatalysis frequently employs chiral pyrrolidine derivatives to mediate stereoselective transformations. The secondary amine of the pyrrolidine ring is often the key functional group for enamine or iminium ion activation of substrates. While the imidazole unit could potentially influence the steric and electronic properties of a catalyst derived from this compound, there are no published reports on the design, synthesis, or application of such organocatalytic systems.

Utilization in Functional Materials Development

The application of this compound in the development of functional materials is an area that also appears to be unexplored in the current body of scientific literature.

Ionic Liquid Design and Characterization

Chiral ionic liquids (CILs) are a class of materials with significant potential in various applications, including asymmetric synthesis and chiral recognition. The imidazolium salt is a common structural motif in ionic liquids. While it is conceivable to synthesize a chiral ionic liquid from this compound by quaternizing one of the imidazole nitrogen atoms, there are no scientific papers or patents describing the synthesis, characterization, or properties of such an ionic liquid.

Supramolecular Chemistry Applications

The imidazole and pyrrolidine moieties both possess hydrogen bond donor and acceptor sites, which could enable the participation of this compound in the formation of supramolecular assemblies. The chirality of the molecule could potentially lead to the formation of chiral supramolecular structures. However, a review of the literature reveals no studies investigating the role of this specific compound in the field of supramolecular chemistry.

Strategic Derivatization and Molecular Scaffold Utilization

Design and Synthesis of Compound Analog Libraries

The creation of compound analog libraries is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships and the identification of lead compounds. The (R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole scaffold is well-suited for library synthesis due to the presence of multiple reactive sites that allow for systematic structural modifications.

Libraries can be designed by introducing a variety of substituents at different positions on both the pyrrolidine (B122466) and imidazole (B134444) rings. The secondary amine of the pyrrolidine ring is a key handle for derivatization, allowing for acylation, alkylation, arylation, and sulfonylation reactions to introduce diverse functional groups. Furthermore, the carbon backbone of the pyrrolidine ring can be functionalized, and the imidazole ring can be substituted at its carbon or nitrogen atoms.

General synthetic strategies for producing libraries of imidazole and pyrrolidine derivatives are well-established. For instance, multi-component reactions are often employed for the efficient synthesis of highly substituted imidazoles. researchgate.net Similarly, the functionalization of pre-formed pyrrolidine rings, often derived from chiral building blocks like L-proline, is a common approach to generate stereochemically defined analogs. nih.govnih.gov These established methods can be adapted to the this compound core to generate a focused library of novel compounds for biological screening.

Table 1: Potential Points of Diversification for Analog Library Synthesis

Scaffold Position Type of Modification Potential Reagents/Reactions Desired Chemical Diversity
Pyrrolidine Nitrogen (N-H) Acylation, Sulfonylation, Alkylation Acid chlorides, sulfonyl chlorides, alkyl halides Introduce amides, sulfonamides, varied alkyl/aryl groups
Imidazole Ring (C2, C4, C5) Halogenation, Metal-catalyzed cross-coupling NBS, Suzuki/Sonogashira/Buchwald-Hartwig coupling Introduce aryl, heteroaryl, and alkynyl groups

Incorporation into Hybrid Molecular Architectures

Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophores into a single molecule. lew.ro This approach aims to create novel chemical entities with improved affinity, selectivity, or efficacy, or to modulate multiple biological targets simultaneously. The this compound scaffold is an excellent candidate for incorporation into such hybrid architectures due to its synthetically accessible connection points.

The pyrrolidine nitrogen can act as a linker to attach other biologically active moieties, while the imidazole ring can also serve as an anchor point. For example, researchers have successfully created hybrid molecules by linking pyrrolidine scaffolds to other heterocyclic systems like 1,2,4-oxadiazoles, which resulted in potent antibacterial agents. nih.gov Similarly, imidazole-containing hybrids have been synthesized by connecting them to indole carboxamides or pyridine moieties, demonstrating the versatility of the imidazole core in creating complex molecular structures. lew.romdpi.com

The design of these hybrids often involves connecting the pharmacophoric units via a linker, which can be an amide group or a simple methylene (B1212753) fragment. lew.ro By applying these principles, the this compound core could be integrated into novel hybrid structures targeting a wide range of diseases.

Role as a Key Synthetic Intermediate in Complex Molecule Construction

Chiral pyrrolidine derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals. The stereochemistry of the pyrrolidine ring is often crucial for biological activity, making enantiomerically pure intermediates highly valuable. nih.gov The (R)-pyrrolidin-2-ylmethyl moiety, as the core of the title compound, serves as a prime example of such a key synthetic intermediate.

The utility of this scaffold is prominently illustrated in the synthesis of the antidiabetic drug, Vildagliptin. A critical intermediate in many synthetic routes to Vildagliptin is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. niscair.res.inresearchgate.net This intermediate contains the same core chiral pyrrolidine structure, highlighting the importance of this scaffold in constructing complex, biologically active molecules. The synthesis of Vildagliptin involves the reaction of this key pyrrolidine intermediate with 3-amino-1-adamantanol. researchgate.net

Although this compound is not directly a precursor to Vildagliptin (which has the S-configuration and a nitrile group), its structure underscores the value of the chiral (pyrrolidin-2-yl)methyl unit as a foundational element in asymmetric synthesis. This scaffold provides a rigid, stereochemically defined framework that can be elaborated upon to produce a wide array of complex target molecules.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. The this compound scaffold offers numerous opportunities for chemical modification to probe the SAR of its derivatives.

SAR studies on related pyrrolidine and imidazole analogs have provided general principles that can guide the modification of this scaffold. For pyrrolidine-based compounds, the configuration of substituents on the ring is often critical for activity. nih.gov For example, in some series, a cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring is preferred over the trans orientation for optimal biological effect. nih.gov

For the imidazole portion, SAR studies have shown that the nature and position of substituents significantly influence activity. The introduction of different aryl groups or modifications to the linker between the imidazole and other parts of the molecule can dramatically alter potency and selectivity. researchgate.netnih.gov A systematic SAR study on this compound would involve creating a library of analogs, as described in section 7.1, and evaluating their biological activity to build a comprehensive understanding of the key structural features required for a desired pharmacological effect.

Table 2: Illustrative SAR Principles from Related Heterocyclic Scaffolds

Modification Site Structural Change Predicted Impact on Activity (Based on General Principles) Rationale
Pyrrolidine Nitrogen Addition of bulky N-alkyl or N-aryl groups May increase or decrease activity Can influence binding pocket interactions and solubility. nih.gov
Imidazole Ring Introduction of electron-withdrawing groups Potentially increases potency Can alter the electronic properties and hydrogen bonding capacity of the ring. nih.gov
Pyrrolidine Ring Addition of substituents at C-4 Can modulate ring pucker and biological activity Affects the three-dimensional conformation and interaction with target proteins. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

Current synthetic approaches to chiral pyrrolidine (B122466) and imidazole (B134444) derivatives often involve multi-step processes. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to (R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole.

One promising avenue is the use of biocatalysis . Enzymes offer a highly selective and environmentally friendly means of synthesizing chiral molecules. Engineered enzymes could potentially be employed to construct the chiral pyrrolidine ring or to facilitate the coupling of the pyrrolidine and imidazole components with high enantiomeric excess. This approach aligns with the growing demand for sustainable chemical manufacturing.

Advanced Applications in Chemical Systems

The unique structural features of this compound, combining a chiral pyrrolidine scaffold with the versatile imidazole ring, suggest its potential utility in various chemical systems, particularly in asymmetric catalysis .

The nitrogen atoms in both the pyrrolidine and imidazole rings can act as ligands for metal catalysts. The chiral environment provided by the (R)-pyrrolidine moiety could induce high stereoselectivity in a range of metal-catalyzed reactions, such as hydrogenations, C-C bond formations, and oxidations. Future research would involve synthesizing various metal complexes of this compound and evaluating their catalytic performance.

Furthermore, the compound itself could function as an organocatalyst . The basic nitrogen of the pyrrolidine and the versatile nature of the imidazole ring could enable it to catalyze reactions such as Michael additions, aldol (B89426) reactions, and other asymmetric transformations.

Integration with Machine Learning and Artificial Intelligence for Compound Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and catalyst design. nih.gov These powerful computational tools can be leveraged to accelerate the development and optimization of derivatives of this compound for specific applications.

ML models can be trained on large datasets of existing catalysts to predict the catalytic activity and selectivity of new, untested compounds. This predictive power can guide the rational design of novel ligands and catalysts based on the this compound scaffold, minimizing the need for extensive and time-consuming experimental screening. For instance, algorithms can be used to explore the vast chemical space of potential substituents on the pyrrolidine or imidazole rings to identify modifications that are likely to enhance catalytic performance for a desired reaction.

In the context of drug discovery, ML can be used to predict the biological activity and pharmacokinetic properties of novel compounds. By analyzing the structural features of this compound, ML models could identify potential therapeutic targets and guide the design of derivatives with improved efficacy and safety profiles.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of chemical syntheses, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on the synthesis of this compound will undoubtedly incorporate these principles.

This includes the exploration of alternative solvents , such as water or bio-based solvents, to replace traditional volatile organic compounds. The use of microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption.

Furthermore, a focus on atom economy will drive the development of synthetic routes that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste generation. The aforementioned biocatalytic and organocatalytic approaches are inherently aligned with the principles of green chemistry due to their high selectivity and often milder reaction conditions.

The development of sustainable and efficient synthetic methods will be crucial for the practical application of this compound and its derivatives in both academic research and industrial settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole?

  • Methodological Answer : The synthesis of imidazole derivatives often involves nucleophilic substitution or cyclocondensation reactions. For example, coupling pyrrolidine derivatives with imidazole precursors can be achieved using CuI as a catalyst under inert atmospheres (e.g., argon) in polar solvents like DMF at elevated temperatures (~120°C) . Stereochemical control for the (R)-configuration may require chiral auxiliaries or asymmetric catalysis. Purification via column chromatography and structural validation using NMR, IR, and elemental analysis is critical .

Q. How can the stereochemistry of this compound be confirmed?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is the gold standard for unambiguous stereochemical assignment. Single-crystal diffraction data can resolve the (R)-configuration, with refinement parameters (e.g., R-factor < 5%) ensuring accuracy . Complementary techniques include chiral HPLC or optical rotation measurements.

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Target-specific assays (e.g., enzyme inhibition or receptor binding) should be prioritized. For imidazole derivatives, EGFR inhibition assays using kinase activity measurements or cellular proliferation tests (e.g., MTT assay) are common . Dose-response curves (IC50/EC50) and cytotoxicity profiling (e.g., against HEK-293 cells) ensure selectivity .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives with improved activity?

  • Methodological Answer : Comparative Molecular Similarity Indices Analysis (CoMSIA) can identify critical steric, electrostatic, and hydrophobic fields influencing activity. For example, a CoMSIA model trained on 44 imidazole analogs revealed that electron-withdrawing groups at specific positions enhance antiepileptic efficacy . Molecular docking (e.g., AutoDock Vina) further predicts binding modes to targets like GLP-1 receptors, highlighting interactions with key residues (e.g., hydrogen bonds with Arg380) .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for imidazole analogs?

  • Methodological Answer : Contradictions often arise from off-target effects or variable assay conditions. Cross-validate SAR using orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays). For example, substituents like fluorophenyl groups may enhance in vitro potency but reduce solubility, leading to discordant in vivo results . Multivariate analysis (e.g., PCA) of physicochemical properties (logP, polar surface area) can disentangle confounding factors .

Q. What strategies optimize multi-step synthesis of imidazole-pyrrolidine hybrids?

  • Methodological Answer : Modular synthesis with late-stage functionalization minimizes side reactions. For example, introduce the pyrrolidinylmethyl group via reductive amination after imidazole ring formation . Catalytic systems like Pd/C for hydrogenation or TDAE-mediated alkylation improve yield and regioselectivity . Reaction monitoring via TLC or LC-MS ensures intermediate purity.

Key Considerations

  • Stereochemical Integrity : Use chiral stationary phases in HPLC to prevent racemization during purification .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational spectra (IR/Raman) to cross-validate experimental data .
  • Toxicity Profiling : ADMET predictions (e.g., SwissADME) assess bioavailability and off-target risks early in design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.